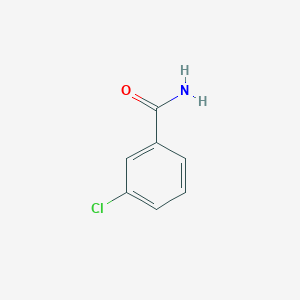

3-Chlorobenzamide

Description

Overview of 3-Chlorobenzamide's Significance in Chemical and Biological Sciences

The importance of this compound in the scientific community stems from its utility as a building block for more complex molecules. In chemistry, it serves as a starting material or intermediate in the creation of a wide array of organic compounds. Within the biological sciences, its structural framework is integral to the synthesis of biologically active molecules, making it a subject of interest for its potential pharmacological properties.

The presence of a chlorine atom at the meta-position of the benzene (B151609) ring is a key feature of its molecular structure. This specific placement significantly influences its chemical reactivity and biological activity, making it a valuable component in research and development. The compound's mechanism of action often involves the inhibition of specific enzymes or receptors, which in turn modulates various biochemical pathways.

Role as a Core Scaffold in Medicinal Chemistry

In the field of medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of new compounds. This compound is widely utilized as such a scaffold in the design of novel bioactive molecules. Contemporary medicinal chemistry is increasingly moving towards new and unusual ring systems to meet the demands for potent, specific, and novel therapeutic agents. rsc.org

The utility of this compound as a scaffold is attributed to its balanced lipophilicity and its capacity for hydrogen bonding. These properties are crucial for how a drug interacts with biological targets. Research has shown that the position of the chloro substituent is critical, with the meta-position often leading to superior potency and safety profiles in neuroprotective and antimicrobial studies compared to ortho- or para-substituted versions. Furthermore, the amide group is vital for its biological activity, as modifications to this group can drastically reduce its effectiveness.

The compound has been a part of various studies, including the cobalt(III)-catalyzed annulation with styrene (B11656), a type of chemical reaction used to create more complex cyclic molecules. rsc.org It has also been used in the synthesis of derivatives that show potential as inhibitors for enzymes like jack bean urease. semanticscholar.org

Classification within Benzamide (B126) Derivatives

This compound belongs to the class of organic compounds known as benzamides. These are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amino group. Specifically, this compound is a substituted benzamide, distinguished by the chlorine atom on the third carbon of the benzene ring. It is also classified as an organohalogen compound and a carbonyl compound. nih.govchemicalbook.com

The broader family of benzamides includes a wide range of compounds with diverse applications. For instance, various benzamide derivatives are explored as enzyme inhibitors, which are crucial in the development of treatments for diseases like cancer and Alzheimer's. nih.govnih.gov The systematic study of how different substituents on the benzamide scaffold affect biological activity is a cornerstone of modern drug discovery.

Below is a table detailing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 618-48-4 | nih.gov |

| Molecular Formula | C₇H₆ClNO | scbt.comnih.govnist.gov |

| Molecular Weight | 155.58 g/mol | scbt.comnih.gov |

| Synonyms | m-Chlorobenzamide | nih.govnist.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTGQALMWUUPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210799 | |

| Record name | Benzamide, m-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-48-4 | |

| Record name | 3-Chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, m-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways for 3-Chlorobenzamide

The formation of this compound is predominantly achieved through two reliable and well-documented synthetic routes. These methods begin with derivatives of 3-chlorobenzoic acid and are valued for their efficiency.

While direct condensation of a carboxylic acid with ammonia (B1221849) is generally challenging, the synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. The process typically requires converting the carboxylic acid into a more reactive species. For instance, 3-chlorobenzoic acid can be prepared through the chlorination of benzoic acid. youtube.com This precursor, with a melting point of 153-156 °C and a molecular weight of 156.57 g/mol , serves as the primary starting material. sigmaaldrich.com The direct reaction with ammonia to form the amide is not the most common route due to the low reactivity of the carboxylic acid group.

A more prevalent and efficient method for synthesizing this compound is through the ammonolysis of 3-Chlorobenzoyl chloride. This two-step process begins with the conversion of 3-chlorobenzoic acid into its highly reactive acid chloride derivative.

The first step involves reacting 3-chlorobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). innospk.com In a typical procedure, a solution of 3-chlorobenzoic acid in thionyl chloride is heated, often at 90°C overnight. The excess thionyl chloride is then removed under vacuum to yield 3-chlorobenzoyl chloride as a light yellow oil, with yields reported around 90%. This intermediate is a colorless liquid at room temperature with a boiling point of 225°C. innospk.comchemicalbook.comsigmaaldrich.com

The second step is the ammonolysis, where 3-chlorobenzoyl chloride is treated with ammonia (NH₃) to form this compound. This reaction is a nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the stable amide product. This method is widely used due to its high yield and the high reactivity of the acid chloride intermediate. innospk.com

Table 1: Physical Properties of 3-Chlorobenzoyl Chloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 618-46-2 | innospk.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₄Cl₂O | innospk.comsigmaaldrich.com |

| Molecular Weight | 175.01 g/mol | innospk.comsigmaaldrich.com |

| Boiling Point | 225 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Density | 1.367 g/mL at 20 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.569 (lit.) | chemicalbook.comsigmaaldrich.com |

Hofmann Rearrangement of this compound Derivatives

The general mechanism involves several steps:

Deprotonation of the amide by the base. wikipedia.org

Reaction of the resulting anion with a halogen to form an N-haloamide. wikipedia.org

A second deprotonation to form a haloamide anion. wikipedia.org

Rearrangement of the anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion to form an isocyanate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis of the isocyanate to a carbamic acid, which spontaneously decarboxylates to yield the final amine product. wikipedia.org

A key step in the Hofmann rearrangement is the formation of an N-haloamide intermediate. wikipedia.orgmasterorganicchemistry.com When this compound is subjected to the Hofmann rearrangement using a chlorine source (e.g., sodium hypochlorite), the intermediate formed is N-chloro-3-chlorobenzamide. The formation of this N-chloroamide is crucial for the subsequent rearrangement step. acs.org The nitrogen-halogen bond provides the necessary leaving group to facilitate the migration of the 3-chlorophenyl group to the nitrogen atom. masterorganicchemistry.com Kinetic studies have been performed on the Hofmann rearrangement of various substituted N-chlorobenzamides, underscoring the importance of this intermediate in the reaction mechanism. oup.comoup.com There are established laboratory procedures for preparing N-chloroamides using reagents like trichloroisocyanuric acid (TCCA) in methanol (B129727), allowing for the isolation of the N-chloroamide intermediate before the final rearrangement step. sciencemadness.org

The conditions for the Hofmann rearrangement can be fine-tuned to optimize the yield of the desired amine. The reaction is typically carried out by treating the primary amide with bromine or chlorine in a strongly basic aqueous solution, such as sodium or potassium hydroxide (B78521). chemistrylearner.com The mixture is then heated to facilitate the rearrangement and subsequent hydrolysis. masterorganicchemistry.com

Several variations of the reagents can be employed. Besides bromine, reagents like sodium hypochlorite (B82951) (NaOCl), N-bromosuccinimide (NBS), and lead tetraacetate have been successfully used. wikipedia.org In one documented experiment attempting the rearrangement of an isolated N-chloroamide, the compound was refluxed for an extended period in a sodium hydroxide solution. sciencemadness.org The molar ratio of the base to the N-haloamide is a critical parameter; theoretically, two equivalents of base are required for the rearrangement of the N-chloroamide, though in practice, an excess is often used. sciencemadness.org Kinetic studies of the rearrangement of N-chlorobenzamides have been conducted at specific temperatures, for example, 15°C in a sodium hydroxide solution, to understand the reaction rates and substituent effects. oup.com

Catalyst Innovation in this compound Synthesis

While the final ammonolysis step to produce this compound from 3-chlorobenzoyl chloride is typically efficient without specialized catalysts, innovation in catalysis is relevant for the synthesis of its precursors. The synthesis of related compounds, such as 3-chloromethyl benzoic acid from benzoyl chloride, utilizes Lewis acid catalysts like zinc chloride, ferric chloride, and anhydrous aluminum trichloride (B1173362) to drive the reaction. google.com These catalysts enhance the electrophilicity of the carbonyl group or other reactive sites, facilitating the desired transformation.

In the standard synthesis of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid, thionyl chloride acts as both the chlorinating agent and the catalyst for the conversion. innospk.com While not a catalyst in the traditional sense of being regenerated, it is essential for activating the carboxylic acid. The development of more efficient or environmentally benign catalytic systems for the synthesis of acid chlorides from carboxylic acids remains an area of interest in green chemistry.

Utilization of Ionic Liquids

Ionic liquids (ILs) are emerging as promising alternative media for organic synthesis, offering unique properties that can enhance chemical reactions. core.ac.ukrsc.org Composed entirely of ions, ILs exhibit very low vapor pressure, high thermal stability, and tunable solvent properties, making them environmentally benign alternatives to volatile organic solvents. core.ac.ukmdpi.com Their ability to act as both a solvent and a catalyst has drawn significant attention. rsc.org

In syntheses analogous to amide formation, such as the creation of 1-alkyl-2,4-(1H,3H)-quinazolinediones from o-aminobenzamides, ionic liquids have proven highly effective. scielo.org.mx For instance, the use of tetrabutylammonium (B224687) chloride ([Bu4N][Cl]) or 1-butyl-3-methylimidazolium chloride ([bmim][Cl]) in conjunction with microwave irradiation can facilitate cyclization-alkylation reactions, leading to excellent yields (96-98%) in significantly reduced reaction times. scielo.org.mx The choice of the ionic liquid's cation and anion can strongly influence reaction conversion and selectivity. scielo.org.mx While direct studies on this compound synthesis using ILs are not extensively documented, the principles demonstrated in similar transformations suggest their high potential. The application of ILs could offer a green and efficient route for the amidation of 3-chlorobenzoyl chloride or related precursors.

Table 1: Examples of Ionic Liquids and Their Role in Synthesis

| Ionic Liquid | Cation | Anion | Application Example | Key Finding | Reference |

|---|---|---|---|---|---|

| [bmim][Cl] | 1-butyl-3-methylimidazolium | Chloride | Synthesis of 1-alkyl-2,4-(1H,3H)-quinazolinediones | Effective catalyst and solvent under microwave irradiation. | scielo.org.mx |

| [Bu4N][Cl] | Tetrabutylammonium | Chloride | Synthesis of 1-alkyl-2,4-(1H,3H)-quinazolinediones | Demonstrated excellent catalytic activity in the DMC series. | scielo.org.mx |

Immobilized Systems

The primary components of such a system are the enzyme, the support matrix (which can range from nanoparticles to carbon nanotubes), and the method of attachment. nih.gov Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking, which utilize the functional groups on the amino acid side chains of the enzyme to bind to the support. nih.gov In a hypothetical application for this compound synthesis, an amidase or a similar enzyme could be immobilized on a suitable carrier. This would allow for a continuous or repeated-batch process where the substrate (e.g., 3-chlorobenzonitrile (B1581422) or 3-chlorobenzoyl chloride) is passed over the immobilized enzyme, yielding this compound, which can be easily collected downstream without complex separation procedures. nih.govrsc.org

Process Intensification Techniques

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of fine chemicals like this compound, continuous flow systems and real-time analytical monitoring are key technologies.

Continuous Flow Systems

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers a safer and more efficient alternative to traditional batch production, especially for reactions involving hazardous reagents or intermediates. nih.gov This methodology has been successfully applied to the synthesis of 3-chloropropionyl chloride, a related building block, from acrylic acid. nih.gov In this process, conversions of up to 94% were achieved in just 25 minutes at mild temperatures. nih.gov The subsequent amidation step to produce beclamide (B1204828) was accomplished with over 80% conversion in only one minute within a continuous flow setup. nih.gov

These findings highlight the significant potential for synthesizing this compound in a similar manner. A continuous flow process would involve pumping the reactants, such as 3-chlorobenzoyl chloride and ammonia, through a heated tube or reactor. The short residence time, excellent heat and mass transfer, and precise control over reaction parameters would likely lead to high yields, improved safety, and reduced waste compared to batch synthesis. nih.gov

Table 2: Continuous Flow Synthesis of a Related Amide (Beclamide)

| Reaction Step | Reactants | Residence Time | Conversion | Key Advantage | Reference |

|---|---|---|---|---|---|

| Acid Chloride Formation | Acrylic Acid, Chlorinating Agent | 25 minutes | Up to 94% | Safer, efficient consumption of starting material. | nih.gov |

In-line Spectroscopy for Real-time Monitoring

To ensure quality and consistency in continuous manufacturing, real-time monitoring is essential. azooptics.com In-line spectroscopic methods, such as Raman and Near-Infrared (NIR) spectroscopy, are powerful Process Analytical Technology (PAT) tools that provide immediate data on reaction progress. azooptics.comnih.gov This approach avoids the delays associated with traditional offline analysis like HPLC, allowing for immediate process adjustments. azooptics.com

NIR spectroscopy is effective for measuring the concentration of components, while Raman spectroscopy provides highly specific molecular fingerprints, making it suitable for identifying reactants, products, and intermediates. azooptics.com Probes for these techniques can be installed directly into the flow reactor, using robust materials like sapphire to withstand harsh reaction conditions. azooptics.com In the context of this compound synthesis, in-line spectroscopy could be used to continuously monitor the disappearance of the 3-chlorobenzoyl chloride peak and the appearance of the this compound product peak, ensuring the reaction proceeds to completion and meets quality specifications in real time. azooptics.comnih.gov

Derivatization Strategies of this compound

Derivatization of the this compound scaffold is a key strategy for developing new compounds with potentially enhanced biological or material properties. A primary focus is the synthesis of N-substituted analogues.

N-Substituted Analogues Synthesis

The synthesis of N-substituted analogues of this compound involves modifying the amide nitrogen. A common strategy is the reaction of a precursor with various aldehydes or other electrophiles. For example, in a multi-step synthesis to create a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, an intermediate hydrazine (B178648) derivative was condensed with a variety of aromatic aldehydes. mdpi.com This condensation reaction forms a Schiff base, which is then further reacted to yield the final N-substituted product. mdpi.com

This general approach can be adapted to synthesize N-substituted this compound derivatives. The amide nitrogen of this compound, or a suitable precursor, can be functionalized through reactions with different electrophilic partners to introduce a wide range of substituents, thereby modulating the molecule's properties. mdpi.comnih.gov

Table 3: Example of N-Substituted Analogue Synthesis via Aldehyde Condensation

| Starting Hydrazine | Aromatic Aldehyde Used | Resulting Intermediate Schiff Base | Reference |

|---|---|---|---|

| 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | 3-Bromobenzaldehyde | 2-{2-[N'-(3-Bromobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | mdpi.com |

| 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | 4-Chlorobenzaldehyde | 2-{2-[N'-(4-Chlorobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | mdpi.com |

| 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | 4-Methoxybenzaldehyde | 2-{2-[N'-(4-Methoxybenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | mdpi.com |

Transition Metal-Catalyzed Reactions Involving N-Chlorobenzamides

N-chlorobenzamides, derived from their parent benzamides, have emerged as versatile reactants in transition metal-catalyzed C-H activation and annulation reactions. The N-Cl bond serves as an internal oxidant, enabling redox-neutral transformations under mild conditions.

Ruthenium(II) catalysis has been effectively employed for the C-H/N-H bond functionalization of N-chlorobenzamides with 1,3-diynes. fishersci.co.ukwikipedia.orgnih.gov This [4+2] annulation process provides a regioselective route to the synthesis of isoquinolone derivatives at room temperature. fishersci.co.uknih.gov A notable advantage of this methodology is the use of an inexpensive and commercially available [Ru(p-cymene)Cl2]2 catalyst, and the reaction proceeds without the need for silver additives. fishersci.co.uknih.gov The protocol is characterized by its operational simplicity and broad substrate scope, tolerating a variety of functional groups. wikipedia.orgnih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism of the Ru(II)-catalyzed [4+2] annulation of N-chlorobenzamides with 1,3-diynes. lumenlearning.comorganic-chemistry.org These investigations have revealed a redox-neutral pathway for the reaction. lumenlearning.comwikipedia.org The catalytic cycle is proposed to proceed through a Ru(II)/Ru(0) mechanism. organic-chemistry.org Key steps in the reaction pathway include deprotonation, C-H activation, coordination of the 1,3-diyne, migratory insertion, and a concerted reductive elimination/oxidative addition step which is determined to be the rate-determining step. organic-chemistry.org The theoretical calculations have provided a detailed understanding of the reaction energetics for all potential mechanistic scenarios. organic-chemistry.org

The origin of the high regioselectivity observed in the Ru(II)-catalyzed annulation has been a subject of detailed computational analysis. wikipedia.orgorganic-chemistry.org DFT calculations have established that the migratory insertion step is crucial in determining the regioselectivity of the reaction. organic-chemistry.org Distortion/interaction and Non-Covalent Interaction (NCI) analyses have been employed to understand the factors governing the selective formation of one regioisomer over the other. organic-chemistry.org These studies indicate that for the formation of 3-alkynylated isoquinolones, the regioselectivity is primarily governed by steric effects, with distortion energy playing a key role. wikipedia.org In contrast, the formation of 4-alkynylated products is influenced by electronic effects. wikipedia.org This detailed understanding of the origins of regioselectivity is valuable for the rational design of new synthetic transformations. lumenlearning.comwikipedia.org

Cobalt(III) catalysis has been successfully applied to the redox-neutral [4+2] annulation of N-chlorobenzamides with substituted alkenes. rsc.orgyoutube.com This reaction, which proceeds at ambient temperature, offers an efficient route to pharmaceutically relevant 3,4-dihydroisoquinolinone derivatives in good yields. libretexts.orgyoutube.com A significant feature of this protocol is its compatibility with a wide range of substituted benzamides and various allylic coupling partners. youtube.com Notably, synthetically useful functional groups on the alkene, such as sulfonyl, carbonate, acetate, phosphate, amide, nitrile, and silane, are well-tolerated and remain intact in the final cyclized product. rsc.orgyoutube.com Mechanistic support for the proposed reaction pathway has been obtained through competition experiments, deuterium (B1214612) labeling studies, and kinetic isotope effect studies. libretexts.orgyoutube.com

The Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with alkenes provides a direct and efficient method for the synthesis of 3,4-dihydroisoquinolinone derivatives. libretexts.orgyoutube.com This reaction has been shown to be highly regioselective. rsc.org For instance, the reaction of substituted N-chlorobenzamides with allyl phosphonates yields the corresponding 3,4-dihydroisoquinolinones with excellent regioselectivity. rsc.org The reaction is compatible with both electron-donating and electron-withdrawing substituents on the N-chlorobenzamide. rsc.org The use of vinyl silanes as the alkene partner in a reverse regioselective Cp*Co(III)-catalyzed [4+2] C-H annulation has also been developed, leading to the formation of 4-silylated isoquinolones, which can be subsequently converted to 3,4-dihydroisoquinolones. nih.gov

Co(III)-Catalyzed Regioselective [4+2]-Annulation with Substituted Alkenes

Deuterium Labeling and Kinetic Isotope Effect Studies

Deuterium labeling and the study of the kinetic isotope effect (KIE) are powerful tools for elucidating reaction mechanisms. These methods have been applied to derivatives of this compound to probe the nature of transition states and identify rate-determining steps in catalytic cycles.

A notable example is the Cobalt(III)-catalyzed [4+2] annulation of N-chlorobenzamides with alkenes. acs.org In such studies, one or more hydrogen atoms in a reactant are replaced with deuterium, and the reaction rate is compared to that of the non-deuterated counterpart. The ratio of these rates (kH/kD) is the KIE. A significant KIE (typically >1.5) suggests that the C-H bond is being broken in the rate-determining step of the reaction.

In the context of the cobalt-catalyzed hydroboration of alkynes, deuterium labeling experiments helped to clarify the origin of hydrogen atoms in the final product. nih.gov For instance, the reaction of 1-(4-methoxyphenyl)acetylene-2-d demonstrated that the hydrogen atom adjacent to the boron group originated from the hydroboration agent (HBpin), while the hydrogen at the beta position came from the alkyne's C(sp)-H bond. nih.gov Furthermore, KIE experiments on the C(sp)-H and B-H bonds yielded values near 1.0, indicating that the activation of these bonds is not the rate-determining step. nih.gov Similarly, in studies of the 4-chlorobenzoyl-CoA dehalogenase enzyme, a chlorine KIE was measured to understand the transition state for the dissociation of the chloride ion from the intermediate. nih.govunm.edu

These mechanistic studies, supported by KIE data, are crucial for optimizing reaction conditions and designing more efficient catalysts for transformations involving this compound derivatives.

Ligand-Controlled Enantioselectivity

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis, particularly in the preparation of pharmaceutical compounds. Ligand-controlled enantioselectivity refers to the use of chiral ligands, which are complex molecules that bind to a metal catalyst, to direct a reaction towards the formation of one specific enantiomer (a non-superimposable mirror image) over the other.

This principle has been demonstrated in the Cobalt(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656). rsc.org In this reaction, the choice of a chiral cyclopentadienyl (B1206354) (Cp) ligand attached to the cobalt center is critical for achieving high enantioselectivity. rsc.org Computational studies, including energy decomposition analysis (EDA), have shown that the irreversible migratory insertion of styrene into the Co-C bond is the enantioselectivity-determining step. rsc.org

The high level of enantiocontrol is attributed primarily to steric effects. Bulky substituents on the chiral ligand create a sterically demanding environment around the metal center, which favors the approach of the reactants in a specific orientation, leading to the preferential formation of one enantiomer. This highlights the power of ligand design in asymmetric catalysis involving derivatives of this compound.

| Reaction | Catalyst System | Ligand Type | Key Finding |

| Annulation of N-chlorobenzamide and styrene | Co(III) | Chiral Cyclopentadienyl (Cp) | Ligand's steric bulk is the dominant factor in controlling enantioselectivity. rsc.org |

Iii. Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular vibrations of 3-Chlorobenzamide. These methods probe the transitions between vibrational energy levels of a molecule, yielding unique spectral fingerprints.

FTIR spectroscopy involves the measurement of the absorption or transmission of infrared light by a sample. The resulting spectrum displays the intensity of absorption or transmission versus wavenumber, providing information about the fundamental vibrations of the molecule. FTIR spectroscopy has been utilized to analyze the vibrational spectral characteristics of this compound. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net Experimental FTIR spectra of this compound are available, providing a basis for comparison with theoretical data. nist.govchemicalbook.comspectrabase.com

FT-Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information to FTIR spectroscopy. Vibrational modes that are Raman active often differ from those that are IR active, offering a more complete picture of the molecule's vibrational behavior. FT-Raman spectroscopy has also been employed to analyze the vibrational spectral characteristics of this compound. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net Experimental FT-Raman spectra for this compound have been recorded. chemicalbook.comnih.gov

The analysis of vibrational spectra is significantly enhanced by comparing experimental results with theoretical calculations, typically performed using Density Functional Theory (DFT). For this compound, DFT calculations using methods like B3LYP with basis sets such as 6-311+G(d,p) and 6-311++G(d,p) have been used to compute vibrational frequencies and structural parameters. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net A scale factor is often applied to calculated frequencies to achieve better agreement with experimental values due to inherent differences between theoretical models and experimental conditions. niscpr.res.in Comparisons between the theoretically determined vibrational frequencies and the experimental data obtained from FTIR and FT-Raman spectroscopy have been examined, showing good agreement. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net This comparative analysis aids in the assignment of observed spectral bands to specific molecular vibrations. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a vital technique for determining the structure and purity of organic compounds like this compound by probing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts and splitting patterns in NMR spectra provide detailed information about the connectivity and electronic environment of atoms within the molecule.

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. Theoretical computations of ¹H NMR chemical shifts for this compound have been performed using the gauge-independent atomic orbital (GIAO) technique, often in conjunction with DFT methods. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net Experimental ¹H NMR spectra and corresponding chemical shift data for this compound are available. nih.govchemicalbook.comuq.edu.au These experimental values are crucial for validating the accuracy of theoretical calculations.

Experimental ¹H NMR chemical shifts for this compound in DMSO-d₆ at 399.65 MHz include signals at approximately 8.16 ppm, 7.957 ppm, 7.881 ppm, 7.62 ppm, 7.60 ppm, and 7.521 ppm. chemicalbook.com Another experimental ¹H NMR spectrum at 89.56 MHz in DMSO-d₆ shows shifts at approximately 8.09 ppm, 7.93 ppm, 7.86 ppm, 7.59 ppm, 7.54 ppm, and 7.52 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Similar to ¹H NMR, theoretical computations of ¹³C NMR chemical shifts have been carried out using the GIAO method combined with DFT calculations. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net Experimental ¹³C NMR data for this compound is also available for comparison and validation of theoretical results. nih.gov Studies on substituted benzamides, including those with chlorine substituents, have investigated the effect of substituents on carbonyl carbon ¹³C chemical shifts, noting that chlorine shields the carbonyl carbon. researchgate.net

While specific computed ¹³C NMR shifts for this compound from the primary sources are not detailed in the snippets, the research indicates that these calculations were performed and compared with experimental data. niscpr.res.inresearchgate.netniscpr.res.inscispace.comresearchgate.net

Here is a table summarizing some experimental NMR data points for this compound found in the search results:

| Nucleus | Frequency (MHz) | Solvent | Chemical Shifts (ppm) | Source |

|---|---|---|---|---|

| ¹H | 399.65 | DMSO-d₆ | 8.16, 7.957, 7.881, 7.62, 7.60, 7.521 | chemicalbook.com |

| ¹H | 89.56 | DMSO-d₆ | 8.09, 7.93, 7.86, 7.59, 7.54, 7.52 | chemicalbook.com |

| ¹H | Not specified | CDCl₃ or DMSO-d₆ | Mentioned as recorded | rsc.org |

| ¹H | Not specified | CDCl₃, DMSO, H₂O/D₂O | Available for refinement files | uq.edu.au |

| ¹³C | Not specified | Not specified | Data available | nih.gov |

| ¹³C | 100 or 101 | CDCl₃ or DMSO-d₆ | Mentioned as recorded | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule. While specific experimental UV-Vis data for this compound itself were not extensively detailed in the search results, related studies on similar benzamide (B126) derivatives and computational analyses of this compound provide relevant information on its electronic absorption characteristics. For instance, UV-Vis spectroscopy has been used to characterize other benzamide derivatives, indicating its applicability to this class of compounds. uobaghdad.edu.iqresearchgate.net

Time-Dependent DFT (TD-DFT) Computations in Various Solvents

Time-Dependent Density Functional Theory (TD-DFT) calculations are frequently employed to theoretically determine the electronic transitions and UV-Vis spectra of molecules. For this compound (3CBA), theoretical UV-Vis spectral studies using TD-DFT computations have been conducted in various solvents, such as methanol (B129727) and ethanol. researchgate.netniscpr.res.in These calculations help to understand how the solvent environment might influence the electronic absorption properties of the molecule. TD-DFT calculations can provide information on the energy of vertical excitation, electronic transitions, and oscillator strengths. niscpr.res.in

Electronic Transitions and Oscillator Strengths

TD-DFT computations allow for the identification of electronic transitions and the calculation of their corresponding oscillator strengths. niscpr.res.in These parameters are crucial for interpreting UV-Vis spectra and understanding the nature of the excited states in the molecule. While specific data for this compound's electronic transitions and oscillator strengths from the searches were linked to computational studies rather than direct experimental results for the parent compound, related research on similar compounds demonstrates the type of data obtained. For example, studies on other organic molecules using TD-DFT report experimental and calculated absorption wavelengths, oscillator strengths, and the nature of the electronic transitions involved (e.g., π-π* transitions). doi.org

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and dihedral angles. While a direct crystal structure for the parent this compound was mentioned as being in the orthorhombic system with space group Cmc21 in one source researchgate.net, detailed crystallographic data were more readily available for this compound derivatives. These studies provide insights into the molecular conformation, intramolecular hydrogen bonding, and intermolecular interactions that govern crystal packing.

For example, the crystal structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide has been determined by X-ray diffraction. researchgate.netnih.govjournalirjpac.com Another derivative, methyl 2-(3-chlorobenzamido)benzoate, has also been characterized by X-ray crystallography. iucr.org Furthermore, this compound-based fragments have been studied in complex with proteins using X-ray diffraction to understand binding interactions. expasy.orgrcsb.orgrcsb.org X-ray structures of other N-chlorobenzamide derivatives have also been reported in the context of reaction mechanisms and regioselectivity studies. acs.orgchemrxiv.org

Molecular Conformations and Dihedral Angles

X-ray crystallography reveals the molecular conformation and key dihedral angles within this compound derivatives. For methyl 2-(3-chlorobenzamido)benzoate, the chlorobenzamide and benzoate (B1203000) units are nearly co-planar, with a dihedral angle between the six-membered rings of 2.99 (10)°. The amide group adopts an anti-periplanar conformation, indicated by a C6—C7—N1—C8 dihedral angle of 174.71 (17)°. iucr.org In N-(Benzothiazol-2-yl)-3-chlorobenzamide, the 3-chloro phenyl moiety and the benzothiazole-2-yl moiety form a dihedral angle of 6.417(4)°. The plane containing the HNCO atoms subtends dihedral angles of 12.3 (4)° with the phenyl ring and 8.1 (3)° with the benzothiazole (B30560) group. researchgate.netnih.govjournalirjpac.com These dihedral angles highlight the relative orientations of different parts of the molecule in the solid state.

Intermolecular Interactions and Crystal Packing

Table 1: Selected Dihedral Angles from X-ray Crystallography of this compound Derivatives

| Compound | Dihedral Angle (°) | Description | Source |

| Methyl 2-(3-chlorobenzamido)benzoate | 2.99 (10) | Between chlorobenzamide and benzoate rings | iucr.org |

| Methyl 2-(3-chlorobenzamido)benzoate | 174.71 (17) | C6—C7—N1—C8 (amide group conformation) | iucr.org |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | 6.417 (4) | Between 3-chloro phenyl and benzothiazole moieties | researchgate.netjournalirjpac.com |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | 12.3 (4) | HNCO plane and phenyl ring | nih.gov |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | 8.1 (3) | HNCO plane and benzothiazole group | nih.gov |

Table 2: Selected Hydrogen Bonding Interactions in this compound Derivatives

| Compound | Type of Hydrogen Bond | Nature | Effect on Structure | Source |

| Methyl 2-(3-chlorobenzamido)benzoate | N—H⋯O | Intramolecular | Stabilizes molecular conformation | iucr.org |

| Methyl 2-(3-chlorobenzamido)benzoate | C—H⋯O, C—H⋯Cl | Intermolecular | Forms dimers in crystal | iucr.org |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | O—H···O | Intramolecular | Stabilizes molecular conformation | researchgate.netjournalirjpac.com |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | N—H⋯N | Intermolecular | Forms scissor-like dimers | nih.gov |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | O—H···N, N—H···O | Intermolecular | Links molecules into layers | researchgate.netjournalirjpac.com |

Advanced Spectroscopic and Structural Characterization 3.4.4. Hydrogen Bond Networks and Three-Dimensional Structures

The solid-state structure of this compound is significantly influenced by the formation of hydrogen bond networks, which dictate its three-dimensional arrangement. Crystallographic studies provide detailed insights into these interactions.

In the crystal structure of N-(benzothiazol-2-yl)-3-chlorobenzamide, molecules are linked by O—H···N and N—H···O hydrogen bonds, forming layers parallel to the ac plane. researchgate.netjournalirjpac.com Another study on a related compound, N-(3-chlorophenyl)benzamide, revealed that molecules form intermolecular N—H···N hydrogen bonds, leading to the generation of independent scissor-like R²₂(8) dimers in the crystal. nih.gov The amide group typically adopts a trans conformation in the solid state, with bond lengths and angles within expected ranges. nih.gov

The crystal packing in related chlorobenzamide derivatives is often stabilized by various hydrogen bonding interactions. For instance, in methyl 2-(3-chlorobenzamido)benzoate, weak C—H···O and C—H···Cl hydrogen bonds link symmetry-equivalent molecules across a twofold rotation axis, forming dimers. iucr.org Additionally, π–π stacking interactions along the b-axis contribute to the stability, creating π-stacked columns of inversion-related molecules. iucr.org The interplanar distance in these π-stacked columns was reported as 3.46 Å, with a centroid-centroid vector of 3.897 Å. iucr.org

Another example, 3-chloro-N-(2-nitrophenyl)benzamide, exhibits an intramolecular N—H···O hydrogen bond forming an S(6) ring. iucr.org In the crystal, weak C—H···O hydrogen bonds link molecules into C(7) chains propagating along the nih.gov direction. iucr.org

The following table summarizes some of the hydrogen bond types observed in this compound derivatives:

| Hydrogen Bond Type | Description | Observed in |

| N—H···O | Amide N-H acting as donor to Oxygen acceptor | researchgate.netjournalirjpac.comnih.gov |

| O—H···N | Hydroxyl O-H acting as donor to Nitrogen acceptor | researchgate.netjournalirjpac.com |

| N—H···N | Amide N-H acting as donor to Nitrogen acceptor | nih.govuniv-lorraine.frresearchgate.net |

| C—H···O | Aromatic or aliphatic C-H acting as donor to Oxygen acceptor | iucr.orgiucr.orgiucr.orgresearchgate.net |

| C—H···Cl | Aromatic or aliphatic C-H acting as donor to Chlorine acceptor | iucr.orguniv-lorraine.fr |

| O—H···O | Hydroxyl O-H acting as donor to Oxygen acceptor | nih.govresearchgate.net |

Iv. Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for studying the electronic structure and properties of molecules. For 3-chlorobenzamide, DFT has been employed to optimize its molecular structure, analyze its frontier molecular orbitals (FMOs), and map its molecular electrostatic potential (MEP). niscpr.res.inresearchgate.netniscpr.res.indergipark.org.tr These calculations often utilize specific functionals like Becke-3-Lee–Yang–Parr (B3LYP) in combination with various basis sets, such as 6-311+G(d,p) and 6-311++G(d,p), to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.netniscpr.res.in

Molecular Structure Optimization

Molecular structure optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, representing its most stable geometry. For this compound, DFT calculations have been used to optimize its structural parameters, including bond lengths and angles. niscpr.res.inresearchgate.net These theoretical parameters have been compared with experimental data, such as those obtained from techniques like FTIR and FT-Raman spectroscopies, showing good agreement. niscpr.res.inresearchgate.netniscpr.res.in For instance, calculated bond angles for this compound using DFT methods like B3LYP/6-311++G(d,p) show close correlation with experimental values. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, a key aspect of computational chemistry, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscpr.res.inresearchgate.netniscpr.res.indergipark.org.trimperial.ac.uk These orbitals are crucial in determining a molecule's chemical reactivity, as the HOMO is the primary electron donor and the LUMO is the primary electron acceptor. wuxibiology.comscirp.org Analysis of FMOs for this compound helps to understand its electronic characteristics and predict reactive sites. niscpr.res.inresearchgate.netniscpr.res.indergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher chemical reactivity. wuxibiology.comroyalsocietypublishing.org DFT calculations on this compound have determined its HOMO and LUMO energy levels and the resulting energy gap. niscpr.res.inresearchgate.netresearchgate.net For example, studies using the B3LYP functional with the 6-311++G(d,p) basis set have reported specific HOMO-LUMO energy gaps for this compound in different phases, such as the gas phase and in solvents like methanol (B129727) and ethanol. niscpr.res.in

Interactive Table 1: Sample HOMO and LUMO Energies and Energy Gaps for this compound

| Phase/Solvent | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Gas Phase | B3LYP | 6-311++G(d,p) | - | - | 5.4398 | niscpr.res.in |

| Methanol | B3LYP | 6-311++G(d,p) | - | - | 5.4726 | niscpr.res.in |

| Ethanol | B3LYP | 6-311++G(d,p) | - | - | 5.4729 | niscpr.res.in |

Note: Specific HOMO and LUMO energy values were not consistently available in the provided snippets, but the energy gap was reported.

The analysis of molecular orbital contributions, often visualized through the Density of States (DOS) spectrum, provides details on which atomic orbitals contribute most significantly to the HOMO and LUMO. niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net This helps to pinpoint the regions within the molecule that are most likely to participate in chemical reactions. Studies on this compound have investigated these contributions to understand the distribution of electron density in its frontier orbitals. niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. niscpr.res.inresearchgate.netniscpr.res.indergipark.org.trroyalsocietypublishing.orgdntb.gov.uanih.govresearchgate.net The MEP surface reveals the areas of positive and negative electrostatic potential, which are indicative of regions prone to nucleophilic and electrophilic attacks, respectively. dergipark.org.trroyalsocietypublishing.orgdntb.gov.uaresearchgate.net This analysis is valuable for understanding intermolecular interactions, molecular reactivity, and recognizing potential interaction sites with other molecules, such as in biological systems. dergipark.org.trroyalsocietypublishing.orgdntb.gov.ua

MEP maps of this compound identify regions with the highest negative potential (typically shown in red or shades of red), indicating areas likely to be attacked by electrophiles (nucleophilic regions), and regions with the highest positive potential (typically shown in blue or shades of blue), indicating areas likely to be attacked by nucleophiles (electrophilic regions). dergipark.org.trroyalsocietypublishing.orgdntb.gov.uaresearchgate.net Studies have shown that for benzamide (B126) derivatives, negative potential regions are often located over electronegative atoms like oxygen and nitrogen, while positive potential regions can be found near hydrogen atoms or other electron-deficient areas. dergipark.org.trroyalsocietypublishing.org Analysis of the MEP surface of this compound provides a visual representation of these charge distributions, aiding in the prediction of its reactive behavior. niscpr.res.inresearchgate.netniscpr.res.indergipark.org.trroyalsocietypublishing.orgdntb.gov.ua

Fukui Function Analysis

Fukui function analysis is a computational tool used to predict the reactive sites within a molecule, indicating regions most susceptible to nucleophilic or electrophilic attack. niscpr.res.insobereva.com For this compound, Fukui function values have been computed to clarify the electronic characteristics and identify reactive sites. niscpr.res.inresearchgate.netniscpr.res.in This analysis contributes to understanding how 3CBA might interact with other molecules or biological systems.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule based on computational chemistry calculations. uni-muenchen.dewikipedia.org This analysis provides insight into the distribution of electron density across the atoms in this compound. Mulliken analysis, alongside Fukui function calculations, has been performed to investigate the electronic characteristics of 3CBA. niscpr.res.inresearchgate.netniscpr.res.in The charge contribution to each atom in the molecule can be estimated through this study. niscpr.res.in It is important to note that Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.dewikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to examine the bonding and antibonding interactions within a molecule, providing information about electron delocalization and hyperconjugation. uni-rostock.de NBO calculations have been performed for this compound to identify inter- and intramolecular interactions. niscpr.res.inresearchgate.netniscpr.res.in This analysis helps to understand the stability and electronic structure of the compound. NBO analysis can reveal second-order interactions between occupied and unoccupied orbitals, which are indicative of intermolecular delocalization. niscpr.res.in

Thermodynamic Function Calculations (Vibrational Energy, Entropy, Heat Capacity)

Computational methods, specifically DFT, have been used to calculate the thermodynamic functions of this compound. niscpr.res.inresearchgate.net These calculations provide insights into the molecule's stability and behavior at different temperatures. The evaluated thermodynamic functions include vibrational energy, entropy, and heat capacity. niscpr.res.inresearchgate.net These parameters can be used to assess the chemical reactions involving 3CBA. niscpr.res.in

Calculations using DFT/B3LYP with the 6-311+G(d,p) and 6-311++G(d,p) basis sets have yielded specific values for these thermodynamic properties. niscpr.res.in For instance, the total energy of 3CBA was determined to be approximately 79.186 kcal/mol and 79.165 kcal/mol with the two diffuse functions, respectively. niscpr.res.in The entropy was found to be around 93.390 cal/mol·K and 93.394 cal/mol·K. niscpr.res.in The zero-point vibrational energy was calculated to be approximately 73.66920 kcal/mol and 73.64658 kcal/mol. niscpr.res.in

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. plos.org This method is crucial in drug discovery for understanding potential interactions and predicting biological activity. Molecular docking investigations have been conducted for this compound to evaluate its potential interactions with specific molecular targets. niscpr.res.inresearchgate.netniscpr.res.in

Ligand-Protein Binding Affinity Determinations

Molecular docking studies determine the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand (this compound) and the target protein. u-strasbg.fr A more negative binding affinity generally suggests a stronger interaction. u-strasbg.fr

In studies investigating this compound as a potential anti-cancer agent, molecular docking analysis has been used to determine its binding affinity with various cancer-related protein targets. niscpr.res.inresearchgate.netniscpr.res.in

| Target Protein (PDB ID) | Cancer Type | Binding Affinity (kcal/mol) | Source |

| Human Matrix metalloproteinase-2 (MMP-2) (PDB ID: 7XJO) | Ovarian Cancer | -6.5 | niscpr.res.inresearchgate.netniscpr.res.in |

| Human Matrix metalloproteinase-2 (MMP-2) (PDB ID: 7XGJ) | Ovarian Cancer | -6.4 | niscpr.res.inresearchgate.netniscpr.res.in |

| Human Progesterone (B1679170) Receptor (PDB ID: 4OAR) | Breast Cancer | -6.0 | niscpr.res.inresearchgate.netniscpr.res.in |

| Human Progesterone Receptor (PDB ID: 1A28) | Breast Cancer | In silico research showed interaction | researchgate.net |

| Allosteric Inhibitor Receptor (PDB ID: 5KCV) | Breast Cancer | -5.7 | niscpr.res.inresearchgate.netniscpr.res.in |

| Epidermal Growth Factor Receptor (EGFR) (PDB ID: 1M17) | Breast Cancer | Evaluated (for a derivative) | researchgate.netunair.ac.id |

| Human Estrogen Receptor (PDB ID: 1ERE) | Breast Cancer | In silico research showed interaction | researchgate.net |

| Estrogen Sulfotransferase (PDB ID: 1AQU) | Breast Cancer | In silico research showed interaction | researchgate.net |

The binding affinities observed for this compound with human Matrix metalloproteinase-2, human progesterone receptor, and an allosteric inhibitor receptor were reported to be comparable with the binding affinities of standard drugs. niscpr.res.inresearchgate.netniscpr.res.in

Interaction with Specific Molecular Targets

Molecular docking studies have explored the interaction of this compound with specific molecular targets, particularly those relevant to cancer. niscpr.res.inresearchgate.netniscpr.res.in These investigations aim to understand how 3CBA binds to the active sites of these proteins and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). niscpr.res.in

Targets investigated include human Matrix metalloproteinase-2 (MMP-2) receptors, which are protein markers for ovarian cancer. niscpr.res.inresearchgate.netniscpr.res.in Additionally, interactions with protein markers for breast cancer, such as human progesterone receptors and allosteric inhibitor receptors, have been studied using 3CBA as a ligand. niscpr.res.inresearchgate.netniscpr.res.in In silico research has also indicated interactions with other breast cancer-related proteins, including the epidermal growth factor receptor (EGFR), human estrogen receptor, and estrogen sulfotransferase, for this compound or its derivatives. researchgate.netresearchgate.netunair.ac.id The mechanism of action of this compound is understood to involve its interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. benchchem.com

Prediction of Intermolecular Interactions

Computational techniques, such as Density Functional Theory (DFT), are employed to investigate the intermolecular interactions of this compound. Studies have utilized DFT with various basis sets to analyze the vibrational spectral characteristics and electronic properties of the molecule. niscpr.res.in Natural Bond Orbital (NBO) calculations have been performed to identify both inter- and intramolecular interactions within the compound. niscpr.res.in Molecular electrostatic potential (MEP) analysis helps in understanding the reactive sites of this compound in different solvation environments, including gas phase, methanol, and ethanol. niscpr.res.in

Analysis based on Hirshfeld surfaces and 2D fingerprint plots can reveal the nature and extent of intermolecular contacts in the crystal structure of related compounds, providing insights into the packing and interactions. For instance, in a related compound, H···H and O···H/H···O interactions were found to be controlling interactions. researchgate.net These types of analyses can be applied to this compound to understand its solid-state behavior and interactions.

The three major types of intermolecular interactions are dipole-dipole interactions, London dispersion forces, and hydrogen bonds. libretexts.org These interactions are weaker than the intramolecular interactions holding atoms together within a molecule but are crucial for determining physical properties like boiling points and crystal structures. libretexts.org

Drug Likeness and Pharmacokinetic Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic properties and potential toxicity of a compound. researchgate.net This helps in filtering out compounds with unfavorable properties before extensive experimental testing. researchgate.net

ADMET prediction for this compound and its derivatives has been utilized to evaluate their potential as therapeutic candidates. niscpr.res.in, niscpr.res.in Tools and programs such as ADMET-SAR prediction program and Swiss ADME are used for these analyses. niscpr.res.in, jppres.com

Studies on related compounds, such as N-(phenylcarbamothioyl)-4-chlorobenzamide, have shown promising pharmacokinetic profiles based on in silico predictions, including good gastrointestinal absorption, classification under BCS Class I, low volume of distribution, and no predicted blood-brain barrier penetration or hepatotoxicity. jppres.com, ubaya.ac.id, jppres.com While these specific results pertain to a derivative, similar ADMET prediction methodologies are applicable to this compound to assess its drug-likeness. High drug affinity can be detected by in silico ADMET prediction. researchgate.net

Computational approaches for ADMET prediction often involve analyzing experimentally validated datasets and utilizing computational algorithms to develop predictive models. researchgate.net Physicochemical properties, such as lipophilicity (LogP), are important factors influencing drug absorption and distribution. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. Computational methods are valuable in SAR studies by providing insights into the molecular features that are critical for activity and enabling the prediction of the activity of new analogs. researchgate.net

For this compound and its derivatives, SAR insights can be gained through computational studies. For example, in related compounds, the presence and position of substituents, such as the chlorine atom on the benzamide ring, can significantly impact metabolic stability and binding specificity to biological targets. vulcanchem.com

Computational SAR studies often involve analyzing the interaction of the compound with target proteins through techniques like molecular docking. niscpr.res.in, researchgate.net Molecular docking can predict the binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound or its derivative) and the target site. researchgate.net, mdpi.com For instance, docking analysis of this compound with certain cancer inhibitors showed comparable binding affinities to standard drugs. niscpr.res.in, niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new molecules based on the structural features of known active compounds. researchgate.net QSAR predictions can be used in conjunction with experimental data to guide the design of more potent or selective compounds. europa.eu

V. Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

Studies have investigated the ability of 3-Chlorobenzamide and its derivatives to inhibit the activity of certain enzymes. benchchem.com

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Research, including computational docking studies, suggests that this compound can interact with human Matrix Metalloproteinase-2 (MMP-2). niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net MMP-2 is an enzyme involved in the degradation of the extracellular matrix and is implicated in various physiological and pathological processes, including cancer progression. benchchem.comfrontiersin.org

Molecular docking analysis of this compound (3CBA) has been performed to assess its potential inhibitory effectiveness on proteins associated with ovarian and breast cancers, including human Matrix Metalloproteinase-2 (MMP-2). niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net These studies utilized computational methods to predict the binding affinity of this compound to the active site of MMP-2. niscpr.res.inresearchgate.netresearchgate.net

Docking analysis of this compound with human Matrix Metalloproteinase-2 (PDB IDs: 7XJO and 7XGJ) showed binding affinities of -6.5 and -6.4 kcal/mol. niscpr.res.inresearchgate.netniscpr.res.in These values were reported as comparable with the binding affinity of standard drugs used in the treatment of ovarian and breast cancers. niscpr.res.inresearchgate.netniscpr.res.in

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| Human Matrix Metalloproteinase-2 (7XJO) | -6.5 |

| Human Matrix Metalloproteinase-2 (7XGJ) | -6.4 |

These computational findings suggest a potential for this compound to inhibit MMP-2 activity, although further experimental validation is required to confirm these interactions and their biological significance.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Research into the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) has primarily involved derivatives of benzamide (B126) compounds. While some derivatives structurally related to this compound have shown activity against these enzymes, direct inhibitory effects of this compound itself on AChE and BuChE have not been extensively reported in the reviewed literature. researchgate.netevitachem.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

Glucose-6-phosphatase (G6Pase) Inhibition

Similar to other enzyme studies, research concerning the inhibition of Glucose-6-phosphatase (G6Pase) has involved benzamide derivatives. researchgate.net Direct inhibitory effects of this compound on G6Pase have not been widely documented in the available literature.

Receptor Modulation

The mechanism of action of this compound can involve interactions with specific receptors, thereby potentially modulating biochemical pathways. benchchem.com

Interaction with Progesterone (B1679170) Receptors

Computational studies, including molecular docking analysis, have indicated an interaction between this compound and human progesterone receptors. niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net Progesterone receptors are nuclear receptors that play a significant role in various physiological processes and are implicated in certain diseases, including breast cancer. niscpr.res.inresearchgate.net

Molecular docking of this compound with human progesterone receptors (PDB ID: 4OAR) and allosteric inhibitor sites (PDB ID: 5KCV) showed binding affinities of -6.0 and -5.7 kcal/mol, respectively. niscpr.res.inresearchgate.netniscpr.res.in These predicted binding affinities were considered comparable to those of standard drugs. niscpr.res.inresearchgate.netniscpr.res.in

| Target Receptor (PDB ID) | Binding Affinity (kcal/mol) |

| Human Progesterone Receptor (4OAR) | -6.0 |

| Human Progesterone Receptor Allosteric Inhibitor Site (5KCV) | -5.7 |

These computational findings suggest that this compound may have the potential to interact with progesterone receptors, highlighting an area for further experimental investigation to understand the nature and implications of this interaction.

Modulating mGluR5 (Metabotropic Glutamate (B1630785) Receptor 5)

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein-coupled receptor (GPCR) that plays a significant role in modulating synaptic transmission and plasticity within the central nervous system. patsnap.com Dysregulation of glutamatergic signaling, particularly through mGluR5, has been implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders. patsnap.comnih.govmdpi.com While the provided search results discuss mGluR5 modulators and their potential therapeutic applications in conditions like anxiety, depression, schizophrenia, Alzheimer's disease, Parkinson's disease, and epilepsy, direct research specifically detailing this compound's activity in modulating mGluR5 was not prominently found within the initial search results. patsnap.comnih.govmdpi.comfrontiersin.orgaesnet.org However, benzamide derivatives in general have been explored as potential mGluR5 negative allosteric modulators (NAMs). nih.gov Further research would be needed to clarify the specific role and mechanism of this compound itself in modulating mGluR5 activity.

Targeting Epidermal Growth Factor Receptor (EGFR)

Derivatives of this compound have shown promise in targeting the Epidermal Growth Factor Receptor (EGFR). benchchem.com EGFR is a receptor tyrosine kinase that is frequently implicated in the development and progression of various cancers. benchchem.comunair.ac.id Studies investigating N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02), a thiourea (B124793) derivative of this compound, have evaluated its interaction with EGFR through molecular docking studies. unair.ac.idresearchgate.netunair.ac.idresearchgate.net These in silico studies predicted that BATU-02 has a higher biological activity and smaller re-rank scores when evaluated against EGFR (PDB: 1M17) compared to the commercial anticancer drug 5-fluorouracil (B62378) (5-FU), suggesting a more stable binding interaction. unair.ac.idresearchgate.netunair.ac.idresearchgate.net

Smoothened (Smo) Receptor Inhibition

The Smoothened (Smo) receptor is a critical component of the Hedgehog (Hh) signaling pathway, which is vital for embryonic development and tissue homeostasis. scbt.comwikipedia.org Aberrant activation of the Hh pathway is linked to various cancers. wikipedia.orgresearchgate.netmdpi.comnih.gov Smo inhibitors are compounds designed to modulate Smo protein activity and control the Hh pathway. scbt.com While the search results mention Smoothened inhibitors and their role in targeting the Hedgehog pathway, including compounds like GDC-0449 and LDE-225, direct research specifically on this compound as a Smo inhibitor was not extensively detailed in the provided snippets. scbt.comevitachem.comnih.gov However, the structure of acylthiourea Smo antagonists has served as a basis for developing new inhibitors. molaid.com Further investigation is required to determine if this compound or its specific derivatives act as Smo inhibitors and their potential in modulating the Hedgehog pathway.

Anticancer Activity Research

A significant area of research focuses on the potential anticancer properties of this compound and its derivatives. benchchem.comontosight.ai These compounds have been investigated for their ability to inhibit the proliferation of cancer cells by interfering with specific signaling pathways. benchchem.com

Cytotoxicity against Human Breast Cancer Cell Lines (T47D)

Research has demonstrated the cytotoxic effects of this compound derivatives against human breast cancer cell lines, specifically T47D. benchchem.comunair.ac.idresearchgate.netunair.ac.idresearchgate.netjppres.com Studies using the MTT assay have evaluated the cytotoxicity of compounds like N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) on T47D cells. unair.ac.idresearchgate.netunair.ac.idresearchgate.net These studies reported that BATU-02 exhibited higher cytotoxicity compared to 5-fluorouracil (5-FU), a commonly used anticancer drug. unair.ac.idresearchgate.netunair.ac.idresearchgate.net The half-maximal inhibitory concentration (IC50) values provide a measure of the compounds' potency in inhibiting cell growth.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) | T47D | MTT | 128 | unair.ac.idresearchgate.netunair.ac.idresearchgate.net |

| 5-Fluorouracil (5-FU) | T47D | MTT | 213 | unair.ac.idresearchgate.netunair.ac.idresearchgate.net |

These findings suggest that modified thiourea compounds derived from this compound could be further developed as potential anticancer agents. unair.ac.idresearchgate.netunair.ac.idresearchgate.net

Potential against Ovarian Cancer

This compound has also been explored for its potential against ovarian cancer. researchgate.netniscpr.res.in Computational docking analysis has been utilized to assess the binding affinity of this compound with ovarian cancer inhibitors, specifically human Matrix metalloproteinase-2 (MMP-2). researchgate.netniscpr.res.in The docking analysis showed binding affinities of -6.5 and -6.4 kcal/mol with ovarian cancer inhibitors, which were considered comparable to the binding affinity of standard drugs. researchgate.netniscpr.res.in This suggests that this compound could be a promising therapeutic candidate for the treatment of ovarian cancer. researchgate.netniscpr.res.in Ovarian cancer itself exhibits varying degrees of resistance to chemotherapeutic agents depending on the histological subtype. nih.gov

Role in Tumor Metastasis Prevention

Research suggests a potential role for this compound in the prevention of tumor metastasis. Studies have indicated that the compound's ability to inhibit Matrix metalloproteinase-2 (MMP-2) suggests a mechanism for preventing extracellular matrix degradation, a process commonly involved in tumor metastasis. benchchem.com Docking analysis studies of this compound (3CBA) as an anti-cancer agent have shown binding affinity to ovarian cancer inhibitors, specifically human Matrix metalloproteinase-2, with binding affinities of -6.5 and -6.4 kcal/mol. niscpr.res.in, researchgate.net These findings are considered comparable with the binding affinities of standard drugs in this context. niscpr.res.in, researchgate.net

Antimicrobial Activity Studies

This compound and its derivatives have been investigated for their antimicrobial properties, demonstrating activity against various bacterial strains. benchchem.com, ontosight.ai, researchgate.net

Broad-Spectrum Activity against Gram-Positive Bacteria

An analog of this compound, referred to as compound 153a in one study, demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria. benchchem.com This activity included efficacy against Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 1 mg/L. benchchem.com This analog was reported to outperform the reference antibiotic KKL-33 and showed potential for synergy with conventional antibiotics. benchchem.com Certain derivatives of this compound have also exhibited promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. benchchem.com

Efficacy against Specific Bacterial Strains (e.g., E. Coli, S. Aureus)

Studies have indicated the efficacy of this compound derivatives against specific bacterial strains such as Escherichia coli and Staphylococcus aureus. benchchem.com, researchgate.net Investigations into N-(Benzothiazol-2-yl)-3-chlorobenzamide and its derivatives have reported antibacterial activity against Escherichia coli and Staphylococcus aureus, among other Gram-positive and Gram-negative strains. researchgate.net Some of these compounds showed good to significant antibacterial activity, with certain derivatives being active against Gram-positive S. aureus. researchgate.net Additionally, N-(3-acetylphenyl)-2-chlorobenzamide, a related compound, has demonstrated submicromolar inhibition against Staphylococcus aureus and Enterococcus faecalis. benchchem.com

Anti-inflammatory Properties

Benzamides, including derivatives of this compound, have been explored for their potential anti-inflammatory effects. ontosight.ai, benchchem.com, smolecule.com, benchchem.com Research suggests that these compounds may exhibit anti-inflammatory properties, potentially through mechanisms involving the inhibition of pro-inflammatory enzymes or the modulation of immune responses. ontosight.ai N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, structurally related compounds, have been synthesized and evaluated for their anti-inflammatory potential. nih.gov

Neuroprotective Assays

Neuroprotective properties have been investigated for derivatives of this compound. N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (referred to as Compound 6 in one study), a derivative, demonstrated increased potency in neuroprotective assays compared to a reference compound (3,5-difluorobenzamide). benchchem.com This enhanced activity was associated with improved binding affinity to the metabotropic glutamate receptor 5 (mGluR5), while the presence of the 3-chloro group was noted to contribute to metabolic stability. benchchem.com

Interaction with Biomolecules (e.g., DNA, Proteins)

Research indicates that this compound and its derivatives exhibit biological activities that are influenced by their interactions with various biomolecules, including proteins and DNA. The mechanism of action of this compound can involve its interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors and thereby modulating biochemical pathways. benchchem.com The exact molecular targets and pathways are dependent on the specific application and context of its use. benchchem.com

Studies utilizing molecular docking techniques have been employed to assess the binding affinities of this compound and its derivatives with protein targets. For instance, in silico research has shown that this compound (referred to as 3CBA or 5CBZ in some studies) can interact with proteins identified as being related to breast cancer, including human progesterone receptor (PDB ID: 1A28), epidermal growth factor receptor (PDB ID: 1M17), human estrogen receptor (PDB ID: 1ERE), and estrogen sulfotransferase receptor (PDB ID: 1AQU). researchgate.net Molecular docking studies have also been performed to evaluate the binding affinity of this compound with ovarian cancer inhibitors, specifically human Matrix metalloproteinase-2 (MMP-2) receptors (PDB ID: 7XJO and PDB ID: 7XGJ), and breast cancer inhibitors, such as human progesterone (PDB ID: 4OAR) and allosteric inhibitor (PDB ID: 5KCV) receptors. niscpr.res.in These studies have calculated binding affinities, predicted intermolecular interactions, and determined inhibition constants. researchgate.netniscpr.res.in For example, docking analysis of this compound showed binding affinities of -6.5 and -6.4 kcal/mol for ovarian cancer inhibitors (human Matrix metalloproteinase-2) and -6.0 and -5.7 kcal/mol for breast cancer inhibitors (human progesterone and allosteric inhibitor), which were reported as comparable with the binding affinity of standard drugs. niscpr.res.in

Specific derivatives of this compound have also been investigated for their interactions with protein targets. N-(butan-2-yl)-3-chlorobenzamide, for example, has shown the ability to bind to specific receptors or enzymes, potentially influencing pathways involved in inflammation or microbial resistance. smolecule.com N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide may interact with biological targets, including enzymes and receptors, contributing to its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Similarly, N-(2-(4-allyl-2-methoxyphenoxy)ethyl)-3-chlorobenzamide's potential biological activity is linked to its ability to interact with enzymes, receptors, or other biomolecules. ontosight.ai